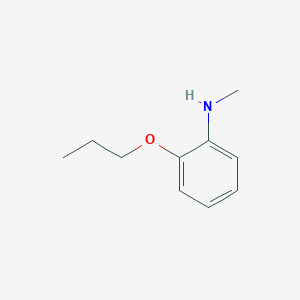

N-methyl-2-propoxyaniline

Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Sciences

Aniline and its derivatives are foundational compounds in organic chemistry, serving as crucial intermediates and building blocks for a vast array of synthetic products. ontosight.aiwisdomlib.orgsci-hub.se Their importance stems from the reactivity of the aniline structure, which features an amino group attached to a benzene (B151609) ring, making it amenable to various chemical transformations. openaccessjournals.com This versatility has established aniline derivatives as indispensable components in numerous industrial and research sectors. sci-hub.se

In the realm of materials science, aniline derivatives are precursors for dyes and pigments, where their conjugated systems can absorb light in the visible spectrum. ontosight.ai They are also pivotal in the development of polymers. For instance, poly-o-alkoxyanilines have been synthesized to enhance the processibility of polyaniline, a conductive polymer, with solubility increasing with the length of the alkoxy side chain. niscpr.res.in Furthermore, the unique structures of certain aniline derivatives make them subjects of interest in the study of liquid crystals. researchgate.net

The pharmaceutical industry heavily relies on aniline derivatives for the synthesis of a wide range of therapeutic agents. ontosight.aiopenaccessjournals.comontosight.ai Their chemical scaffold is a common feature in drugs with diverse biological activities, including antimicrobial and anticancer properties. openaccessjournals.comontosight.ai The chemical versatility of aniline allows it to be a valuable precursor in medicinal chemistry for developing new pharmaceuticals. openaccessjournals.com They are also used in the production of agricultural chemicals, such as herbicides. sci-hub.semdpi.com The broad applicability of these compounds in creating more complex molecular structures underscores their central role in modern chemical synthesis. wisdomlib.org

Structural Classification and Precise Nomenclature of N-methyl-2-propoxyaniline

This compound is a substituted aniline derivative characterized by specific functional groups attached to the core aniline structure. It is classified as an alkoxyaniline due to the presence of a propoxy group (-O-CH₂CH₂CH₃) at the ortho (position 2) of the benzene ring. Additionally, it is an N-alkylated aniline, featuring a methyl group (-CH₃) attached to the nitrogen atom of the amino group.

The precise nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . The structure consists of a benzene ring substituted with an N-methylamino group and a propoxy group at adjacent carbon atoms.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1310209-70-1 bldpharm.com |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Functional Groups | Aniline, Ether (Alkoxy), Secondary Amine |

Note: Data for this specific compound is limited in the public domain; some properties are inferred from its structure.

Overview of Current Research Trajectories for this compound and Related Alkoxyanilines

Current research involving this compound and similar alkoxyanilines focuses primarily on their utility as synthetic intermediates and their potential applications in materials science and medicinal chemistry. Alkoxyanilines, including the 2-propoxy derivative, are key reactants in the synthesis of more complex heterocyclic compounds. For example, 2-propoxyaniline (B1271045) has been used in the preparation of novel tetracyclic quinobenzothiazine derivatives, which are investigated for their potential biological activities. nih.gov This synthesis involves a nucleophilic attack of the aniline's amino group, leading to the formation of new ring systems. nih.gov

In materials science, research has explored the liquid crystalline properties of compounds derived from alkoxyanilines. researchgate.net The length and position of the alkoxy chain on the aniline ring can significantly influence the transition temperatures and the types of liquid crystal phases observed, such as smectic and nematic phases. researchgate.net This makes them interesting candidates for developing new display technologies and advanced materials.

Furthermore, the development of efficient and scalable synthesis methods for alkoxyanilines is an ongoing area of research. niscpr.res.inmdpi.com Studies have reported the synthesis of various o-alkoxyanilines, including o-propoxyaniline, through methods like the conversion of o-nitrophenol. niscpr.res.in The investigation into the synthesis and properties of polymers derived from these monomers, such as poly-o-propoxyaniline, aims to create more processible materials than the parent polyaniline. niscpr.res.in Research also extends to using alkoxyaniline derivatives as photoaffinity labels to study biological receptors, such as sweet taste receptors. mdpi.comrsc.org These diverse research avenues highlight the continued interest in exploring the chemical potential of alkoxyanilines for a range of advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7,11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTJDSPIOQDVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 2 Propoxyaniline and Its Structural Analogs

Strategies for O-Alkylation of Phenolic Precursors to Form Propoxy Ethers

The introduction of a propoxy group onto a phenolic precursor is a key step in the synthesis of N-methyl-2-propoxyaniline. This is typically achieved through O-alkylation, with the Williamson ether synthesis being a prominent and versatile method. francis-press.comfrancis-press.comwikipedia.org This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. wikipedia.org

A common synthetic strategy involves the etherification of an ortho-substituted phenol. For instance, 2-amino-4-nitrophenol can be used as a starting material where the hydroxyl group is alkylated to form an ether linkage. This pathway is an application of the Williamson ether synthesis, where the phenoxide ion of the nitrophenol acts as a nucleophile, attacking an alkylating agent like 1-propyl bromide or 1-propyl iodide to introduce the propoxy group.

The reaction is carried out under basic conditions to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The choice of base and solvent is critical for the reaction's success. The presence of a nitro group on the phenol can influence the reaction, and in such cases, the process is often conducted in water as the reaction medium, with the simultaneous addition of the alkyl halide and a hydrogen halide-binding compound. google.com

The efficiency and selectivity of the Williamson ether synthesis can be significantly influenced by various reaction conditions. aiche.org The choice of solvent, for example, can dramatically affect the ratio of O-alkylation to potential side reactions like C-alkylation. aiche.org Non-protic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often employed under anhydrous conditions. francis-press.com

The reactivity of the alkylating agent is also a key factor. The reaction rate follows the trend R-I > R-Br > R-Cl for the leaving group. francis-press.com Primary alkyl halides are preferred as secondary and tertiary halides are more prone to undergo elimination reactions under the strong basic conditions required for phenoxide formation. francis-press.comwikipedia.org Temperature is another critical parameter; higher temperatures generally favor the reaction but must be controlled to minimize side reactions. francis-press.com Recent advancements have explored microwave-assisted synthesis, which can reduce reaction times from hours to minutes and increase yields. wikipedia.org

Table 1: Factors Influencing Williamson Ether Synthesis

| Factor | Influence on the Reaction | Optimal Conditions/Reagents |

|---|---|---|

| Alkyl Halide | The leaving group's ability affects the reaction rate. Primary halides are preferred to avoid elimination. francis-press.comwikipedia.org | Propyl iodide or propyl bromide are effective for introducing a propoxy group. |

| Solvent | Solvent polarity can influence selectivity and reaction rate. aiche.org | Non-protic solvents like DMF or DMSO are commonly used. francis-press.com |

| Base | A strong base is needed to deprotonate the phenol to form the nucleophilic phenoxide. | Sodium hydroxide or potassium carbonate are typically used. |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side products. francis-press.com | Reaction-specific optimization is required. |

N-Methylation Routes for Primary and Secondary Aniline (B41778) Moieties

N-methylated amines are crucial compounds in various chemical industries. researchgate.net Traditional methods for N-methylation often involve hazardous reagents like methyl iodide or dimethyl sulfate. researchgate.net Modern approaches focus on more environmentally benign and selective methods. researchgate.net

Achieving selective mono-N-methylation of anilines without significant formation of the di-methylated product is a synthetic challenge. One novel approach is the Chan-Lam coupling using methylboronic acid, promoted by copper(II) acetate. organic-chemistry.org This method offers mild reaction conditions and demonstrates good tolerance for various functional groups. organic-chemistry.org The process involves an incubation period of the aniline substrate with the copper catalyst before the addition of methylboronic acid to maximize mono-methylation. organic-chemistry.org

Another technique utilizes dimethyl carbonate (DMC) as a methylating agent in the presence of faujasite zeolites as catalysts, which can achieve mono-N-methyl selectivity of 92-98%. unive.it The reaction of anilines with 2-(2-methoxyethoxy)methylethyl carbonate in the presence of a Na-exchanged Y faujasite can yield mono-N-methylated derivatives with up to 95% selectivity at nearly complete conversions. unive.it

A variety of transition-metal catalysts have been developed for the N-methylation of amines using sustainable C1 sources like methanol or formaldehyde. researchgate.netnih.govnih.gov These methods often proceed through a "borrowing hydrogen" mechanism, where the only byproduct is water, making them highly atom-economical. nih.gov

Ruthenium complexes, such as (DPEPhos)RuCl₂PPh₃, have been shown to be effective catalysts for the N-methylation of amines using methanol as the C1 source under weak base conditions. nih.govacs.org This system allows for the preparation of various N-methylaniline derivatives in high yields. nih.gov Other catalytic systems include those based on rhenium, palladium, iron, cobalt, and manganese. nih.gov Heterogeneous catalysts, like copper-zinc ferrite systems (Cu₁₋ₓZnₓFe₂O₄), have also been used for the vapor-phase N-methylation of substituted anilines with methanol, showing high selectivity for mono-N-methylation. ncl.res.in Similarly, heterogeneous nickel catalysts have been employed for the selective mono-N-methylation of amines using methanol. rsc.org

Table 2: Comparison of Catalytic Systems for N-Methylation of Anilines

| Catalyst System | Methylating Agent | Key Features | Selectivity/Yield |

|---|---|---|---|

| Cu(OAc)₂ / Pyridine | Methylboronic acid | Chan-Lam coupling; mild conditions. organic-chemistry.org | Good to excellent yields for mono-methylation. organic-chemistry.org |

| Na-exchanged Y faujasite | Dimethyl carbonate / other alkyl methyl carbonates | Heterogeneous catalysis; high selectivity. unive.it | Up to 95-98% selectivity for mono-methylation. unive.it |

| (DPEPhos)RuCl₂PPh₃ / Cs₂CO₃ | Methanol | Borrowing hydrogen mechanism; weak base. nih.govacs.org | Yields of 95-97% for various N-methylanilines. nih.gov |

| Ni/ZnAlOₓ | Methanol | Heterogeneous catalysis. rsc.org | High conversion and selectivity. rsc.org |

| (CAAC)CuH | Paraformaldehyde | Copper hydride catalysis; mild conditions. nih.gov | High efficiency for N-methylation. nih.gov |

Aromatic Ring Functionalization and Substitution Pathways

The functionalization of the aromatic ring of this compound or its precursors is governed by the principles of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org The existing substituents on the benzene (B151609) ring, namely the N-methylamino group and the propoxy group, are both activating and ortho-, para-directing. This means they increase the ring's reactivity towards electrophiles and direct incoming substituents to the positions ortho and para to themselves.

In the case of a 2-propoxyaniline (B1271045) derivative, the propoxy group at position 2 strongly directs electrophilic substitution to its para position (C-5), while the amino group at position 1 directs to its para position (C-4). The stronger directing power of the propoxy group often leads to preferential substitution at the C-5 position.

A key example of this is the nitration of 2-propoxyaniline. This reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. Due to the directing effects of the existing groups, the nitro group is predominantly introduced at the C-5 position, leading to the formation of 5-nitro-2-propoxyaniline. Other electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, would be expected to follow similar regiochemical outcomes, favoring substitution at the positions most activated by the alkoxy and amino groups. masterorganicchemistry.com

Regioselective Nitration of Activated Aromatic Rings and Subsequent Reduction

A primary method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. youtube.comyoutube.com This two-step sequence is a foundational strategy in the synthesis of aromatic amines, including aniline derivatives.

The initial step involves an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. youtube.comyoutube.com The position of nitration on an already substituted ring is dictated by the directing effects of the existing substituents. For precursors to this compound, the alkoxy group (-OR) and the amino or N-methylamino group (-NHCH₃) are both strong activating, ortho-, para-directing groups. byjus.comscribd.com

However, direct nitration of anilines presents challenges. The strongly acidic conditions can protonate the amino group, forming an anilinium ion, which is a meta-directing group. byjus.com Furthermore, the amino group is susceptible to oxidation by nitric acid, leading to undesirable side products and decomposition. scribd.comlibretexts.org To overcome these issues and ensure regioselective nitration, the amino group is often protected, typically by acetylation to form an acetanilide. libretexts.org This protection moderates the activating effect of the amino group and prevents protonation and oxidation, allowing for more controlled nitration, predominantly at the para position. libretexts.org

Once the nitro group is introduced at the desired position, the final step is its reduction to an amino group. Several methods are available for this transformation:

Catalytic Hydrogenation: This is a common and efficient method using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). youtube.comyoutube.com

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. youtube.comchemistrysteps.com The reaction with iron and a weak acid like acetic acid is considered mild and often does not affect other functional groups. youtube.com

Other Reducing Agents: Stannous chloride (SnCl₂) in an alcohol solvent is another mild option for reducing nitro groups. youtube.com

After the reduction, if a protecting group was used, it is removed (e.g., by acid-catalyzed hydrolysis of the acetanilide) to yield the final aniline product. libretexts.org

Electrophilic Substitution Reactions on Substituted Aniline Scaffolds

Substituted anilines readily undergo electrophilic substitution reactions because the amino group (-NH₂) is a strong activating group that increases the electron density of the benzene ring, particularly at the ortho and para positions. byjus.comscribd.com This makes the aromatic ring highly nucleophilic and reactive towards electrophiles. libretexts.orgchemistrysteps.com Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com

The high reactivity of the aniline scaffold can be a double-edged sword. For instance, the bromination of aniline with bromine water proceeds uncontrollably to yield a 2,4,6-tribromoaniline precipitate at room temperature. byjus.comscribd.com To achieve mono-substitution, the reactivity of the amino group must be attenuated, which is commonly done by acetylation to form acetanilide. scribd.com This modification reduces the activating influence, allowing for more selective substitution.

However, certain electrophilic substitution reactions are problematic with aniline scaffolds. Friedel-Crafts reactions (both alkylation and acylation) typically fail because the lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). libretexts.orgchemistrysteps.com This forms a complex that places a positive charge on the nitrogen, strongly deactivating the ring towards the desired electrophilic substitution. libretexts.org

| Reaction | Reagents | Outcome on Unprotected Aniline | Outcome on Protected Aniline (Acetanilide) |

|---|---|---|---|

| Halogenation (Bromination) | Br₂/H₂O | Rapid formation of 2,4,6-tribromoaniline byjus.comscribd.com | Controlled mono-substitution, primarily at the para position |

| Nitration | HNO₃/H₂SO₄ | Oxidation and formation of meta-product due to anilinium ion formation byjus.comchemistrysteps.com | High yield of the para-nitro product libretexts.org |

| Sulfonation | Fuming H₂SO₄ | Forms anilinium hydrogen sulfate, which upon heating yields p-aminobenzenesulfonic acid (sulfanilic acid) byjus.com | Not typically required as sulfonation is less prone to oxidation |

| Friedel-Crafts Reaction | R-X/AlCl₃ or RCO-X/AlCl₃ | Reaction fails due to complexation with the Lewis acid catalyst libretexts.org | Reaction fails for the same reason |

Directed Ortho-Metallation and Halogen-Metal Exchange Processes in Substituted Anilines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, offering a way to specifically target the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org This method overcomes the typical ortho/para selectivity seen in standard electrophilic aromatic substitution. The process involves the deprotonation of the aromatic ring at the position adjacent to the DMG by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a substituent exclusively at the ortho position. wikipedia.orgorganic-chemistry.org

For substituted anilines, groups such as tertiary amines, amides, and carbamates can serve as effective DMGs. wikipedia.org These groups contain a heteroatom with a lone pair that can coordinate to the lithium atom of the organolithium reagent, positioning it to abstract a proton from the nearby ortho position. wikipedia.orgias.ac.in This chelation effect increases the kinetic acidity of the ortho protons, facilitating the metalation. organic-chemistry.org

Halogen-Metal Exchange provides an alternative route to generate the crucial aryllithium intermediate, especially for compounds that are not easily accessible through direct deprotonation. ias.ac.in This reaction involves treating an aryl halide (typically a bromide or iodide) with an organolithium reagent. wikipedia.org The exchange is generally a very fast reaction, often proceeding more rapidly than deprotonation or nucleophilic addition. ias.ac.inwikipedia.org The position of the lithium atom is precisely determined by the initial position of the halogen, allowing for high regioselectivity. ias.ac.in Once formed, the aryllithium species can be trapped by an electrophile in the same manner as in the DoM protocol. This method is a key part of synthetic strategies like the Parham cyclization for forming heterocycles. wikipedia.org

| Method | Mechanism | Key Reagent | Advantages | Limitations |

|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | Deprotonation of the C-H bond ortho to a Directing Metalation Group (DMG) wikipedia.org | Organolithium (e.g., n-BuLi) | High regioselectivity for the ortho position; wide range of electrophiles can be used wikipedia.orgorganic-chemistry.org | Requires a suitable DMG; strongly basic conditions can be incompatible with some functional groups |

| Halogen-Metal Exchange | Exchange of a halogen atom (Br, I) with a metal (Li) wikipedia.org | Organolithium (e.g., n-BuLi, t-BuLi) | Generates aryllithiums at specific positions not accessible by DoM; very fast reaction ias.ac.inwikipedia.org | Requires a pre-halogenated substrate; low temperatures are often necessary to prevent side reactions |

Advanced Synthetic Approaches and Reaction Engineering

Modern synthetic chemistry increasingly focuses on developing more efficient, safer, and scalable manufacturing processes. For the synthesis of propoxyaniline derivatives and other fine chemicals, this involves the adoption of continuous flow methodologies and rigorous process optimization.

Continuous Flow Synthesis Methodologies for Propoxyaniline Derivatives

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater efficiency. purdue.edumdpi.com In a flow system, reagents are continuously pumped through a network of tubes or channels, where they mix and react. The precise control over parameters like temperature, pressure, and residence time allows for highly optimized and reproducible reactions. mdpi.com

This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation—conditions often encountered in aniline synthesis. For example, the selective hydrogenation of nitroarenes, a key step in producing anilines, can be effectively performed in continuous-flow packed-bed reactors. mdpi.com These systems allow for the safe use of hydrogen gas and the immobilization of the solid catalyst, simplifying product workup. mdpi.com

The modular nature of flow chemistry also enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need to isolate and purify intermediates. mdpi.comnih.gov This approach significantly reduces manufacturing time, solvent usage, and waste generation, aligning with the principles of green chemistry. nih.gov

Process Optimization for Enhanced Yield and Purity in Aniline Synthesis

Achieving high yield and purity is a primary goal in chemical synthesis, directly impacting cost-efficiency and product quality. azom.com Process optimization involves a systematic investigation of reaction parameters to identify the conditions that maximize the formation of the desired product while minimizing impurities. azom.com

Key parameters for optimization in aniline synthesis include:

Temperature: Reaction rates are highly sensitive to temperature. For exothermic reactions like nitrobenzene hydrogenation, elevated temperatures can compromise selectivity, leading to over-hydrogenation byproducts. acs.orgnih.gov Therefore, finding the optimal temperature is crucial for maximizing aniline yield. researchgate.net

Pressure: In gas-liquid reactions such as catalytic hydrogenation, pressure influences gas solubility and reaction rate. researchgate.net

Catalyst: The choice and morphology of the catalyst are critical. For instance, in the hydrogenation of nitrobenzene to aniline, alumina-supported palladium catalysts are effective, with factors like metal loading and particle size influencing selectivity. acs.orgnih.gov

Residence Time: In continuous flow systems, the time reactants spend in the reactor (residence time) is a key variable. A "volcano" like curve is sometimes observed where plotting yield against residence time shows that an optimal time exists to maximize product formation before side reactions begin to dominate. acs.orgnih.gov

Solvent and Concentration: The choice of solvent can affect reactant solubility, reaction rates, and even selectivity. Optimizing reactant concentrations is also essential for achieving high throughput and yield. azom.com

By carefully controlling these variables, it is possible to develop robust and efficient processes for the large-scale production of high-purity aniline derivatives.

Chemical Reactivity and Mechanistic Investigations of N Methyl 2 Propoxyaniline

Oxidative Transformations of the Aniline (B41778) Moiety

The oxidation of N-methyl-2-propoxyaniline involves the aniline moiety, which is susceptible to electron removal, leading to various oxidized species. The reaction pathways are complex and can yield products ranging from dimers and polymers to quinone-like structures.

Formation of Quinone Derivatives and Related Oxidized Species

The oxidation of anilines, particularly those with activating groups like alkoxy substituents, can lead to the formation of quinone imines. rsc.org Quinone imines are a class of compounds that are derivatives of quinones and find applications in organic synthesis. nih.gov The oxidation of this compound is expected to proceed through a one-electron oxidation mechanism, initially forming a radical cation. nih.gov Subsequent deprotonation and further oxidation can lead to the formation of a p-quinone imine.

The electrochemical oxidation of N-alkylanilines has been shown to produce dimeric and trimeric products, with the reaction mechanism being highly dependent on the conditions. researchgate.netacs.org For instance, the oxidation of 2,4-dimethoxy-5-tert-butylaniline with silver oxide or potassium ferricyanide yields a complex mixture of products, including p-quinones, quinone imines, and N-aryl-p-quinone imines. rsc.org Given these precedents, the oxidation of this compound would likely yield N-methyl-2-propoxy-1,4-benzoquinone imine as a primary product, alongside various coupled secondary products. The formation of quinone species is a significant area of study, as they are often electrophilically reactive metabolites of various compounds. nih.gov

Investigations into Radical-Trapping Capacities of Aromatic Amines

Aromatic amines are known for their ability to act as radical-trapping antioxidants. researchgate.net This reactivity is crucial in inhibiting autoxidation processes. africaresearchconnects.com The primary mechanism for this antioxidant activity is often hydrogen atom transfer (HAT) from the N-H bond to a free radical, which quenches the radical and terminates the chain reaction. nih.gov For this compound, which is a secondary amine, this pathway is highly plausible.

The efficiency of an aromatic amine as a radical scavenger is influenced by its substituents. Electron-donating groups increase the electron density on the nitrogen atom, which can facilitate either the HAT process or a single electron transfer (SET) mechanism. researchgate.netnih.gov In the SET mechanism, the amine donates an electron to the radical, forming a radical cation. nih.gov The presence of both the N-methyl and the ortho-propoxy group in this compound would enhance its radical-trapping capacity compared to unsubstituted aniline. The general mechanisms for radical scavenging by nitrones, which are also effective radical traps, involve the addition of free radicals to the C=N double bond. mdpi.com Studies on various phenolic and aniline compounds have shown that their structure, including the position and number of active groups, plays a key role in their antioxidant activity. researchgate.net

| Scavenging Mechanism | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical (R•), quenching it. (Ar-NH-CH₃ + R• → Ar-N•-CH₃ + RH) | Likely the primary mechanism due to the presence of the N-H bond. nih.gov |

| Single Electron Transfer (SET) | The antioxidant donates an electron to the free radical, forming a radical cation and an anion. (Ar-NH-CH₃ + R• → [Ar-NH-CH₃]•⁺ + R⁻) | Plausible, especially with electron-donating substituents enhancing electron density. nih.gov |

| Radical Adduct Formation (RAF) | The free radical adds directly to the aromatic ring or a double bond. | A possible mechanism, particularly with highly reactive radicals attacking the activated aromatic ring. nih.gov |

Reductive Pathways and Amine Derivatization

The synthesis of this compound and its derivatives often involves reductive steps, particularly the reduction of a nitro group to form the primary amine precursor.

Reduction of Nitro Groups to Amino Groups in Propoxyanilines

A common synthetic route to propoxyanilines involves the nitration of an appropriate precursor followed by the reduction of the nitro group. For example, the well-known compound 5-nitro-2-propoxyaniline can be synthesized by the nitration of 2-propoxyaniline (B1271045) or by the alkylation of 2-amino-4-nitrophenol. wikipedia.org The synthesis of the parent amine, 2-propoxyaniline, would typically start from 1-nitro-2-propoxybenzene.

The reduction of the nitro group to a primary amino group is a fundamental transformation in organic synthesis. researchgate.net This can be achieved using a variety of reagents and conditions. chemicalforums.com Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., Sn or Fe in HCl). chemicalforums.com The selective reduction of one nitro group in a dinitro compound can be challenging but is possible with specific reagents like sodium sulfide, a reaction known as the Zinin Reduction. chemicalforums.com Once 2-propoxyaniline is formed, N-methylation can be carried out using various methylating agents to yield the final product, this compound. researchgate.net

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd, Pt, or Ni | Pressurized hydrogen gas, various solvents | Catalytic hydrogenation; generally provides high yields. |

| Fe / HCl | Aqueous HCl, often with heating | A classic and widely used method. |

| Sn / HCl | Concentrated HCl | Effective but can be less selective than other methods. chemicalforums.com |

| SnCl₂ | Ethanol or other organic solvents | A milder alternative to Sn/HCl. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed solvent systems | Used in the synthesis of some photoreactive propoxyaniline derivatives. researchgate.net |

Generation of Diverse Amine Derivatives via N-O Bond Cleavage

N-O bond cleavage is a key reaction in the derivatization of amines. One important application is in the N-dealkylation of tertiary amines. This process can be achieved by first oxidizing the tertiary amine to its corresponding N-oxide. Subsequent treatment of the N-oxide with reagents like iron(II) sulfate or iron powder can induce N-O bond cleavage and demethylation, yielding the secondary amine. researchgate.net This two-step sequence, a modification of the Polonovski reaction, is a valuable method for generating amine derivatives. researchgate.net

In the context of this compound, it could theoretically be N-demethylated back to 2-propoxyaniline via an N-oxide intermediate. More broadly, N-O bond cleavage is fundamental to the synthesis of anilines from nitroaromatics, where hydroxylamine intermediates are often formed and their N-O bonds are subsequently cleaved during the reduction process. nih.gov

Nucleophilic Reactivity and Substitution Reactions of Aniline Moieties

The nitrogen atom of the N-methylamino group in this compound possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity allows it to participate in various reactions, most notably nucleophilic aromatic substitution (SNAr).

In SNAr reactions, N-methylaniline attacks an electron-deficient aromatic ring, displacing a leaving group. unilag.edu.ng Kinetic studies comparing aniline and N-methylaniline in their reactions with activated ethers like 4-nitrophenyl-2,4,6-trinitrophenyl ether have shown that both are effective nucleophiles. africaresearchconnects.com However, aniline is often found to be considerably more reactive than N-methylaniline. africaresearchconnects.comresearchgate.net This difference in reactivity is attributed to the increased steric hindrance from the methyl group in N-methylaniline, which impedes both the initial nucleophilic attack to form the intermediate complex and the subsequent proton transfer step in base-catalyzed reactions. researchgate.net

Despite the lower reactivity compared to aniline, N-methylaniline is still a strong nucleophile, and its reactions with substrates like 2,4-dinitrofluorobenzene are sensitive to base catalysis. acs.org The presence of the electron-donating 2-propoxy group in this compound would increase the electron density on the nitrogen, thereby enhancing its nucleophilicity compared to N-methylaniline itself, though this effect would be countered by additional steric hindrance from the ortho substituent.

| Nucleophile | Relative Reactivity | Key Factor |

|---|---|---|

| Aniline | Higher | Less steric hindrance; greater catalytic efficiency in proton transfer steps. africaresearchconnects.com |

| N-methylaniline | Lower | Increased steric hindrance from the methyl group affects intermediate formation and proton transfer. researchgate.net |

Participation in Nucleophilic Substitution Reactions

This compound, as an analog of N-methylaniline, participates in nucleophilic substitution reactions where the nitrogen atom acts as the nucleophile. The reactivity of aniline derivatives in such reactions is influenced by the electronic properties of the substituents on the aromatic ring and the steric environment around the nitrogen atom.

In general, for aromatic nucleophilic substitution reactions involving aniline derivatives in protic solvents like methanol, the mechanism can be influenced by the presence of a base. For instance, reactions of N-methylaniline with highly electron-deficient aromatic systems, such as those containing multiple nitro groups, have been shown to be general-base catalysed. This catalysis suggests that the rate-determining step involves the deprotonation of the intermediate formed after the initial nucleophilic attack. The nitrogen of N-methylaniline attacks an electron-deficient aromatic carbon, leading to the formation of a zwitterionic intermediate. A base then assists in the removal of a proton from the nitrogen, facilitating the subsequent departure of the leaving group.

The reaction can be generalized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-methylaniline derivative attacks the electron-deficient carbon of the substrate.

Formation of a Meisenheimer-like complex: A zwitterionic intermediate, often referred to as a σ-complex or Meisenheimer complex, is formed.

Proton Transfer: In base-catalyzed reactions, a base removes the proton from the nitrogen atom.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The specific reactivity of this compound in these reactions would be modulated by the +I (inductive) and +M (mesomeric) effects of the propoxy group and the +I effect of the methyl group, which increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity compared to unsubstituted aniline. However, the steric hindrance from the ortho-propoxy group might also play a role in the reaction kinetics.

Interactive Table: Factors Influencing Nucleophilic Substitution

| Factor | Influence on this compound Reactivity |

| Nucleophilicity of Nitrogen | Enhanced by the electron-donating propoxy and methyl groups. |

| Steric Hindrance | The ortho-propoxy group may sterically hinder the approach to the nitrogen atom. |

| Solvent Effects | Protic solvents can solvate the reactants and intermediates, influencing reaction rates. |

| Catalysis | Reactions can be catalyzed by general bases, which assist in proton removal from the intermediate. |

Cleavage Mechanisms of Aromatic Amides to Primary Aromatic Amines

The cleavage of aromatic amides to yield primary aromatic amines is a significant reaction, particularly in the context of metabolism and chemical degradation. This process typically involves the hydrolysis of the amide bond (C-N). The stability of the amide bond can be influenced by the electronic nature of both the acyl and the aryl groups.

The hydrolysis of amides can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.

Nucleophilic Attack by Water: A water molecule attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

Cleavage of the C-N Bond: The C-N bond breaks, leading to the departure of the primary aromatic amine and the formation of a carboxylic acid. The amine is subsequently protonated in the acidic medium to form an ammonium salt. libretexts.org

Base-Catalyzed Hydrolysis:

Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the carbonyl carbon.

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate with a negative charge on the oxygen is formed.

Departure of the Amide Ion: The C-N bond cleaves, and the amide ion (a very strong base) departs.

Proton Transfer: The newly formed carboxylic acid immediately transfers a proton to the amide ion, resulting in a carboxylate salt and the primary aromatic amine. libretexts.org

Other chemical methods for the cleavage of amides to primary amides (by cleaving a substituent from the nitrogen) have also been developed. For instance, certain oxidative cleavage methods can selectively break C(aryl)-N bonds in secondary amides. organic-chemistry.org

Interactive Table: Comparison of Amide Cleavage Mechanisms

| Mechanism | Key Steps | Products in Solution |

| Acid-Catalyzed | Protonation of C=O, H₂O attack, Proton transfer to N, C-N cleavage | Carboxylic acid and Ammonium salt |

| Base-Catalyzed | OH⁻ attack, Tetrahedral intermediate, C-N cleavage, Proton transfer | Carboxylate salt and Primary amine |

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound Precursors

Synthesis of Tetracyclic Quinobenzothiazinium Derivatives from Aniline Analogs

A general and effective method for the synthesis of tetracyclic quinobenzothiazinium derivatives involves the reaction of appropriate aniline analogs with thioquinanthrenediinium salts. nih.govresearchgate.net This methodology allows for the introduction of various substituents onto the benzene (B151609) ring of the resulting tetracyclic structure, which can modulate the biological activity of these compounds. nih.govnih.gov

The synthesis generally proceeds as follows:

Reaction of the Aniline Analog: An aniline derivative, such as an this compound analog, is reacted with a suitable precursor like 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.govresearchgate.net

Cyclization: The reaction, typically carried out in a solvent like anhydrous pyridine, leads to a cyclization event. This involves a nucleophilic attack from the aniline nitrogen and subsequent ring closure, often involving an oxidative nucleophilic substitution of a hydrogen atom. nih.gov

The structure of the final tetracyclic quinobenzothiazinium derivative can be extensively modified by varying the substituents on the starting aniline analog. semanticscholar.org For example, introducing different alkoxy groups (like the propoxy group in this compound) at various positions on the aniline ring allows for the synthesis of a library of derivatives with potentially diverse pharmacological properties. nih.gov The resulting structures are often planar, a feature that can be important for their biological activity, such as intercalation with DNA. semanticscholar.org

Interactive Table: Synthesis of Quinobenzothiazinium Derivatives

| Step | Description | Key Reagents/Conditions |

| 1. Precursor Preparation | Synthesis of the required aniline analog and the thioquinanthrenediinium salt. | Aniline derivatives, 5,12-(dimethyl)thioquinantrenediinium bis-chloride |

| 2. Condensation & Cyclization | Reaction of the aniline analog with the thio-salt in a suitable solvent. | Anhydrous pyridine, elevated temperature (e.g., 80 °C) |

| 3. Product Formation | Formation of the tetracyclic quinobenzothiazinium product via oxidative cyclization. | Atmospheric oxygen can act as the oxidant. |

| 4. Analysis | Characterization of the final product. | NMR spectroscopy, HR-MS, X-ray crystallography |

Chemistry of Diaziridine Formation and Transformation

Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. They are highly strained molecules and serve as important precursors for the synthesis of diazirines, which are valuable photoaffinity labeling agents. dntb.gov.uanih.gov The chemistry of diaziridines can be categorized based on the substitution pattern on the nitrogen atoms: non-substituted, N-monosubstituted, and N,N-disubstituted. dntb.gov.uanih.gov

A common synthetic route to diaziridines starts from a ketone. The general steps are:

Formation of an Oxime Derivative: The ketone is reacted with hydroxylamine to form an oxime. This is often followed by tosylation or mesylation of the oxygen atom. nih.govwikipedia.org

Amination: The resulting tosyl or mesyl oxime is then treated with ammonia to form the diaziridine ring. wikipedia.org

Direct Amination: Alternatively, diaziridines can be formed directly from ketones by reaction with an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA) in the presence of ammonia. nih.gov

Once formed, diaziridines can undergo various transformations. A key reaction is their oxidation to form diazirines, which involves the dehydrogenation of the N-H bonds to form an N=N double bond. nih.gov This is a crucial step for creating photoaffinity probes, as diazirines can be photolytically cleaved to generate reactive carbenes. wikipedia.org These carbenes can then form covalent bonds with nearby molecules, allowing for the study of biological interactions. wikipedia.org

The transformations of diaziridines are not limited to oxidation. They can react with various electrophilic reagents and dipolarophiles, leading to a range of other heterocyclic systems. For example, reactions with isothiocyanates can yield triazolo-isoquinolinium derivatives. researchgate.net

Interactive Table: Diaziridine Synthesis and Transformation

| Process | Description | Starting Materials | Key Reagents | Products |

| Formation | Synthesis of the diaziridine ring from a carbonyl compound. | Ketones | NH₂OH·HCl, TsCl, NH₃ or HOSA, NH₃ | Diaziridines |

| Transformation (Oxidation) | Conversion of a diaziridine to a diazirine. | Diaziridines | I₂, Et₃N | Diazirines |

| Transformation (Reaction) | Reaction with electrophiles to form other heterocycles. | Diaziridines | Isothiocyanates | Triazolo derivatives |

Spectroscopic and Advanced Characterization Techniques for N Methyl 2 Propoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H (Proton) NMR Spectroscopy would be utilized to identify the types and number of hydrogen atoms in the N-methyl-2-propoxyaniline molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, and the propoxy group protons. Chemical shifts (δ) would indicate the electronic environment of each proton, coupling constants (J) would reveal adjacent protons, and integration values would correspond to the number of protons for each signal.

¹³C (Carbon-13) NMR Spectroscopy provides information on the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom, including those in the benzene (B151609) ring, the N-methyl group, and the propoxy group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.6 - 7.2 | 110 - 150 |

| O-CH₂ | 3.9 - 4.1 | 65 - 75 |

| CH₂ | 1.7 - 1.9 | 20 - 30 |

| CH₃ (propoxy) | 0.9 - 1.1 | 10 - 15 |

| N-CH₃ | 2.8 - 3.0 | 30 - 40 |

Note: These are predicted values and may differ from experimental results.

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of which proton is bonded to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of different functional groups within the molecule, such as linking the propoxy group to the benzene ring and confirming the position of the N-methyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to deduce the elemental composition and confirm the molecular formula (C₁₀H₁₅NO).

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC would be used to purify the compound, and the subsequent mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern observed in the mass spectrum would be a unique fingerprint for this compound, resulting from the characteristic cleavage of its chemical bonds upon ionization.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Information | Predicted Value |

| HR-MS | Exact Mass | 165.1154 (for [M+H]⁺) |

| GC/MS | Molecular Ion Peak (m/z) | 165 |

| GC/MS | Key Fragment Ions (m/z) | Predictions would include loss of methyl, ethyl, and propoxy groups. |

Note: These are predicted values and may differ from experimental results.

X-ray Crystallography and Gas Electron Diffraction for Precise Molecular Geometry

To determine the three-dimensional arrangement of atoms and the precise bond lengths and angles of this compound, X-ray crystallography or gas electron diffraction would be necessary.

X-ray Crystallography: This technique requires the compound to be in a crystalline form. By diffracting X-rays off the crystal lattice, a detailed electron density map can be generated, leading to an unambiguous determination of the solid-state molecular structure.

Gas Electron Diffraction: For volatile compounds, this technique can be used to determine the molecular structure in the gas phase. An electron beam is diffracted by the gaseous molecules, and the resulting diffraction pattern is analyzed to determine the geometric parameters of the molecule.

Currently, there are no published reports on the crystal structure or gas-phase geometry of this compound.

Solid-State Structural Determination by X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. uni-siegen.demdpi.com This method provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical behavior in the solid phase. mdpi.com

For a molecule like this compound, an XRD analysis would involve growing a suitable single crystal, irradiating it with monochromatic X-rays, and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. libretexts.org Analysis of this data allows for the determination of the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (which describes the symmetry elements of the crystal). uni-siegen.demalvernpanalytical.com

While specific crystallographic data for this compound is not available in the cited literature, a hypothetical dataset for a similar aromatic amine is presented below to illustrate the typical parameters obtained from such an analysis.

Gas-Phase Structural Determination by Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the intermolecular forces present in the solid state. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, angles, and torsional angles of the molecule. researchgate.net This technique is particularly valuable for revealing the preferred conformation of flexible molecules like this compound, which has rotatable bonds associated with the N-methyl and O-propyl groups.

The analysis of GED data is often complemented by high-level quantum chemical calculations to aid in the refinement of the structural model. This combined approach provides a highly accurate picture of the molecule's geometry in the gas phase. For an analogous compound, N,N-dimethylaniline, such studies have provided precise measurements of the C-N bond lengths and the geometry around the nitrogen atom. iaea.org A similar investigation for this compound would elucidate the planarity of the aniline (B41778) ring and the orientation of the propoxy and methyl substituents relative to it.

Below is a table of expected structural parameters for this compound based on typical values for related aniline derivatives.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Stability Validation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of pharmaceutical compounds and evaluating their stability over time. researchgate.net A validated reverse-phase HPLC (RP-HPLC) method allows for the separation, identification, and quantification of the main compound from its impurities or degradation products. rsc.org

The development of an HPLC method for this compound would involve optimizing several parameters, including the stationary phase (typically a C8 or C18 column), the mobile phase composition (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength, which is chosen based on the compound's UV absorbance maximum. researchgate.net

Method validation is performed according to ICH guidelines to ensure the method is suitable for its intended purpose. pharmaguideline.comsps.nhs.uk This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness. researchgate.net Stability studies would use this validated method to monitor the concentration of this compound under various stress conditions (e.g., heat, light, acid, base) to identify potential degradation pathways.

Chiral HPLC for Enantiomeric Purity Determination of Optically Active Derivatives

While this compound itself is not chiral, derivatives of this compound may possess one or more chiral centers, leading to the existence of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is crucial to separate and quantify them. nih.gov Chiral HPLC is the most common technique for this purpose. researchgate.net

The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). nih.govresearchgate.net CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of compounds. springernature.com The development of a chiral HPLC method involves screening various CSPs and mobile phases (both normal-phase and reverse-phase) to achieve baseline separation of the enantiomers. nih.govchemrxiv.org The resolution (Rs), a measure of the degree of separation between the two enantiomeric peaks, should ideally be greater than 1.5.

Electrochemical Methods for Redox Potential Analysis and Reactivity Evaluation

The oxidation potential is influenced by the nature and position of substituents on the aromatic ring. The electron-donating propoxy group at the ortho position and the N-methyl group are expected to lower the oxidation potential of this compound compared to unsubstituted aniline, making it more susceptible to oxidation. umn.edu The initial step in the electrochemical oxidation of N-methyl anilines is the removal of one electron to form a radical cation. acs.orgacs.org The stability and subsequent reaction pathways of this intermediate are key to understanding the compound's reactivity in oxidative environments.

Structure Reactivity and Structure Property Relationships in N Methyl 2 Propoxyaniline Analogs

Impact of Substituent Position and Electronic Effects on Chemical Behavior

The chemical behavior of N-methyl-2-propoxyaniline is significantly influenced by the electronic effects of its substituents—the N-methyl group, the propoxy group, and any other groups on the aromatic ring. These effects can be broadly categorized into inductive and resonance effects, which modulate the electron density of the aniline (B41778) ring and the nitrogen atom, thereby affecting the compound's reactivity and properties such as pKa.

The position of these substituents is crucial. The propoxy group at the ortho position can sterically hinder reactions at the nitrogen atom and the adjacent ring carbons. The interplay between the electron-donating nature of both the N-methyl and 2-propoxy groups makes the aromatic ring significantly more activated towards electrophilic substitution than benzene (B151609), directing incoming electrophiles primarily to the para position (position 5) and to a lesser extent, the other ortho position (position 6).

The electronic nature of any additional substituents on the ring will further modify the reactivity. Electron-withdrawing groups (EWGs) will decrease the nucleophilicity of the nitrogen and the ring, while additional EDGs will enhance it. The table below illustrates the expected impact of various substituents at the 5-position (para to the amino group) on the electron density of the this compound system.

| Substituent at 5-position | Electronic Effect | Expected Impact on Ring Reactivity | Expected Impact on Nitrogen Nucleophilicity |

| -NO₂ | Strong Electron-Withdrawing | Decrease | Decrease |

| -CN | Strong Electron-Withdrawing | Decrease | Decrease |

| -Cl | Weak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Slight Decrease | Slight Decrease |

| -H | Neutral (Reference) | - | - |

| -CH₃ | Weak Electron-Donating | Increase | Increase |

| -OCH₃ | Strong Electron-Donating | Increase | Increase |

Conformational Analysis and its Influence on Molecular Interactions

Rotation around the C-N bond and the C-O bond of the propoxy group leads to various conformers with different energy levels. The most stable conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. The propoxy group at the ortho position will likely influence the orientation of the N-methyl group. There can be an intramolecular hydrogen bond between the N-H proton (in the protonated form) and the oxygen of the propoxy group, which would stabilize a specific conformation.

These conformational preferences are crucial in the context of ligand-receptor interactions. Only specific conformers of this compound may be able to fit into a binding pocket and establish the necessary interactions for biological activity.

Design and Synthesis of Photoaffinity Labeling Probes Based on Propoxyaniline Scaffolds

Photoaffinity labeling is a powerful technique to identify and study the interactions of small molecules with their biological targets. This involves designing a probe that incorporates a photoreactive group, which upon activation by light, forms a covalent bond with the target molecule. The propoxyaniline scaffold is a viable starting point for the design of such probes.

Integration of Photoreactive Diazirine Moieties into Aniline Derivatives

Diazirines are a class of small, highly reactive photoreactive groups that are ideal for photoaffinity labeling. Upon irradiation with UV light, they extrude nitrogen gas to generate a highly reactive carbene intermediate that can form a covalent bond with a wide range of amino acid residues in a protein. The small size of the diazirine group often minimizes perturbation of the parent molecule's biological activity.

The synthesis of a diazirine-containing this compound probe would typically involve introducing a ketone functionality onto the aniline ring, which can then be converted to a diazirine. For instance, a trifluoromethylphenyldiazirine moiety can be introduced, as it is a commonly used and efficient photoreactive group. A plausible synthetic route could involve the acylation of a suitably protected this compound derivative, followed by a series of reactions to form the diazirine ring.

A general scheme for the synthesis of a diazirine-containing propoxyaniline probe is outlined below:

Protection: The amino group of a substituted 2-propoxyaniline (B1271045) is protected to prevent side reactions.

Acylation: A Friedel-Crafts acylation is performed to introduce a ketone group onto the aromatic ring.

Oxime formation: The ketone is converted to an oxime.

Diaziridine formation: The oxime is treated with an aminating agent to form a diaziridine.

Oxidation: The diaziridine is oxidized to the corresponding diazirine.

Deprotection and N-methylation: The protecting group is removed, and the nitrogen is methylated to yield the final probe.

Application in Ligand-Target Interaction Studies (Methodology)

Once a photoaffinity probe based on the this compound scaffold is synthesized, it can be used to identify its protein targets in a biological system. The general methodology for such a study is as follows:

Incubation: The probe is incubated with a biological sample, such as a cell lysate or intact cells, to allow it to bind to its target protein(s).

Photolysis: The sample is irradiated with UV light of a specific wavelength to activate the diazirine group, leading to covalent cross-linking of the probe to its target.

Enrichment: If the probe also contains a reporter tag (e.g., biotin), the cross-linked protein-probe complexes can be enriched from the complex mixture using affinity purification (e.g., streptavidin beads).

Identification: The enriched proteins are then identified using proteomic techniques, such as mass spectrometry.

This approach allows for the identification of specific proteins that interact with the this compound scaffold, providing valuable insights into its mechanism of action.

Modulation of Reactivity through Alkyl and Alkoxy Side Chains

The reactivity of this compound can be fine-tuned by modifying the alkyl and alkoxy side chains.

N-Alkyl Chain: The length and branching of the N-alkyl group influence both the electronic and steric properties of the amino group. Increasing the length of the alkyl chain (e.g., from methyl to ethyl or propyl) will slightly increase the electron-donating inductive effect, making the nitrogen more nucleophilic. However, a more significant effect is the increase in steric hindrance. A bulkier N-alkyl group will make it more difficult for reagents to approach the nitrogen atom, potentially slowing down reactions at this site.

O-Alkoxy Chain: Similarly, the nature of the alkoxy group at the 2-position affects reactivity.

Chain Length: Increasing the length of the alkoxy chain (e.g., from methoxy (B1213986) to propoxy to butoxy) has a minor impact on the electronic properties but can increase the lipophilicity of the molecule. This can affect its solubility and ability to cross cell membranes.

Branching: A branched alkoxy group (e.g., isopropoxy or tert-butoxy) will exert a greater steric effect than a linear one. This can influence the preferred conformation of the molecule and may hinder reactions at the adjacent N-methylamino group and the 3-position of the ring.

The table below summarizes the expected effects of modifying the side chains of this compound.

| Modification | Effect on Nitrogen Nucleophilicity | Steric Hindrance at Nitrogen | Overall Reactivity |

| N-Methyl to N-Ethyl | Slight Increase | Increase | May Decrease |

| N-Methyl to N-Isopropyl | Slight Increase | Significant Increase | Likely Decrease |

| 2-Propoxy to 2-Ethoxy | Negligible Change | Slight Decrease | Similar |

| 2-Propoxy to 2-Isopropoxy | Negligible Change | Increase | May Decrease (due to steric hindrance at adjacent sites) |

Stereochemical Aspects in Propoxyaniline Derivatives

Stereochemistry can play a crucial role in the biological activity of propoxyaniline derivatives, especially when they interact with chiral biological macromolecules like proteins. While this compound itself is not chiral, the introduction of chiral centers can lead to stereoisomers with potentially different biological activities.

A chiral center can be introduced in several ways:

On the N-alkyl group: For example, using an (S)- or (R)-sec-butyl group instead of a methyl group.

On the O-alkoxy group: For example, using an (S)- or (R)-sec-butoxy group instead of a propoxy group.

On a substituent on the aromatic ring.

The different stereoisomers (enantiomers or diastereomers) will have distinct three-dimensional arrangements of their atoms. This can lead to differences in how they bind to a chiral receptor. One enantiomer may fit perfectly into a binding site, while the other may not be able to establish the same favorable interactions, resulting in a significant difference in biological activity. This principle of stereoselectivity is fundamental in drug design and development. The synthesis of stereochemically pure propoxyaniline derivatives would be essential to investigate these effects and to develop more potent and selective bioactive compounds.

Computational Chemistry and Theoretical Modeling of N Methyl 2 Propoxyaniline

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods are fundamental to understanding the intrinsic electronic properties of N-methyl-2-propoxyaniline. These ab initio and density functional theory (DFT) approaches solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like this compound. researchgate.net DFT calculations can accurately predict various molecular properties and reactivity descriptors by approximating the electron density of the system. These descriptors, derived from the conceptual DFT framework, help in understanding the molecule's behavior in chemical reactions.

Key reactivity descriptors that can be calculated for this compound include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is related to the molecule's electronegativity.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, studies on substituted anilines have shown that the nature and position of substituents significantly influence these electronic properties. acs.org Electron-donating groups, such as the propoxy and methyl groups in this compound, are expected to increase the HOMO energy, making the molecule more susceptible to electrophilic attack.

Table 1: Predicted Reactivity Descriptors for this compound using DFT (B3LYP/6-31G Level of Theory)* (Note: The following data is illustrative and based on typical values for similar aniline (B41778) derivatives.)

| Descriptor | Symbol | Value (eV) | Interpretation |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.25 | Indicates the region of the molecule most likely to donate electrons; higher values suggest greater reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.15 | Indicates the region of the molecule most likely to accept electrons; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ΔE | 6.40 | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Chemical Potential | μ | -2.05 | Reflects the molecule's overall electronic saturation and tendency to react. |

| Chemical Hardness | η | 3.20 | Indicates high electronic stability and resistance to deformation of the electron cloud. |

| Electrophilicity Index | ω | 0.65 | A moderate value suggesting the molecule can act as an electrophile under certain conditions. |

The distribution of the electrostatic potential on the molecular surface can also be mapped to identify sites prone to electrophilic and nucleophilic attack. For this compound, the nitrogen atom and the oxygen atom of the propoxy group are expected to be regions of negative potential, attractive to electrophiles.

Molecular Orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (HOMO and LUMO), is crucial for understanding reaction mechanisms. The spatial distribution and energy of these orbitals dictate how a molecule interacts with other reactants.

HOMO: For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom. This distribution signifies that these are the primary sites for electrophilic attack. The electron-donating nature of the N-methyl and 2-propoxy groups increases the electron density of the aromatic ring, activating it for electrophilic substitution, particularly at the ortho and para positions relative to the amino group.

LUMO: The LUMO is typically distributed over the aromatic ring. It represents the regions where the molecule can accept electron density. Reactions involving nucleophilic attack would target these areas, although such reactions are less common for electron-rich systems like substituted anilines.

By analyzing the symmetry and energy levels of the molecular orbitals of reactants and transition states, computational chemists can predict the feasibility of different reaction pathways. nih.gov This analysis helps elucidate mechanisms for metabolic transformations, chemical synthesis, or polymerization, where the specific arrangement of substituents plays a critical role in directing the reaction outcome. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. plos.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes, flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations can reveal:

The rotational freedom around the C-N bond (aniline nitrogen to the ring) and the C-O bond (propoxy group to the ring).

The preferred orientation (conformation) of the N-methyl and 2-propoxy groups relative to the benzene (B151609) ring.

Key analyses performed on MD trajectories include Root-Mean-Square Deviation (RMSD) to assess structural stability over time and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net These simulations, typically run for nanoseconds, generate an ensemble of structures that represent the molecule's behavior at a given temperature and pressure. nih.gov

Table 2: Illustrative Molecular Dynamics Flexibility Data for this compound in an Aqueous Environment (Note: This data is hypothetical, intended to demonstrate typical outputs of an MD simulation.)

| Atomic Group | Average RMSF (Å) | Interpretation |

| Benzene Ring Atoms | 0.35 | The core aromatic structure is relatively rigid. |

| N-methyl Group (CH3) | 0.85 | High flexibility due to rotation around the C-N bond. |

| Propoxy Chain (-O-CH2-CH2-CH3) | 1.20 | The terminal end of the propoxy group shows the highest flexibility due to multiple rotatable bonds. |

| Nitrogen Atom | 0.45 | Relatively constrained by its connection to the rigid ring and the methyl group. |

Docking Studies for Ligand-Macromolecule Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or macromolecule, typically a protein). nih.gov This method is instrumental in forming hypotheses about the molecule's potential biological targets and mechanism of action.

The docking process involves:

Defining a binding site on the target protein.

Generating a multitude of possible conformations and orientations of the ligand within the binding site.

Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). semanticscholar.org

For this compound, a docking study could explore its potential to bind to enzymes involved in drug metabolism (like Cytochrome P450s) or other protein targets. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. semanticscholar.org

Table 3: Hypothetical Docking Results for this compound with a Human Cytochrome P450 Enzyme (Note: This data is for illustrative purposes only.)

| Parameter | Value | Details |

| Binding Affinity (Score) | -7.2 kcal/mol | A negative value indicates a favorable binding interaction. |

| Key Interacting Residues | PHE 120, LEU 221, ALA 301, ILE 369 | Suggests the binding is primarily driven by hydrophobic interactions. |

| Predicted Hydrogen Bonds | None | The molecule lacks strong hydrogen bond donors. |

| Predicted Interaction Type | Hydrophobic interactions with the aniline ring and propoxy chain. Pi-Alkyl interaction between the ring and leucine (B10760876) residues. | These interactions position the molecule within the active site for potential metabolism. |

Predictive Modeling of Synthetic Accessibility and Reaction Outcomes

Computational models can predict the ease of synthesizing a molecule, a concept known as Synthetic Accessibility (SA). nih.gov These models are crucial in drug discovery and chemical design to prioritize compounds that can be realistically produced in a laboratory. mdpi.com SA is often calculated as a score based on molecular complexity and fragment contributions. tsijournals.com

Methods for predicting SA include:

Fragment-based approaches: These methods assign scores to molecular fragments based on their frequency in databases of known, easily synthesizable compounds. nih.gov

Complexity-based approaches: These models penalize features that make synthesis difficult, such as the number of stereocenters, large rings, and non-standard ring fusions.

Retrosynthesis-based models: More advanced AI-driven tools attempt to find a plausible retrosynthetic pathway, and the accessibility is judged by the complexity and length of this pathway.

For this compound, the SA score is expected to be favorable (indicating it is easy to synthesize) due to its relatively simple structure composed of common chemical motifs.

Table 4: Predicted Synthetic Accessibility Scores for this compound from Different Models (Note: Scores are on different scales; interpretation is model-dependent.)

| Model | Predicted Score | Interpretation (Typical Scale) |

| SAScore | 2.1 | A score from 1 (easy) to 10 (very difficult). This score indicates the molecule is very easy to synthesize. |

| SYBA | 65.2 | A score from -100 to 100, where higher scores indicate easier synthesis. This suggests high accessibility. nih.gov |

| SCScore | 0.8 | A score from 0 to 5, where higher scores reflect greater synthetic complexity. This score indicates low complexity. |

Theoretical Frameworks for General Structure-Property Relationships and Molecular Interactions

Theoretical frameworks like Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) aim to build mathematical models that correlate a molecule's structure with its biological activity or physicochemical properties. nih.gov These models use calculated molecular descriptors—numerical values that encode structural, electronic, or topological information—to predict the properties of new or untested compounds.

For this compound, descriptors could include:

Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies. researchgate.net

Topological Descriptors: Molecular weight, number of rotatable bonds, branching indices.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Advanced Research Applications of N Methyl 2 Propoxyaniline Scaffolds

Role as Versatile Intermediates in Complex Organic Synthesis

The structure of N-methyl-2-propoxyaniline, featuring a substituted aniline (B41778) ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of the N-methyl and 2-propoxy groups on the aniline scaffold offers sites for further chemical modification and can influence the reactivity and properties of resulting compounds.

Precursors for Dyes, Pigments, and Specialty Chemicals